6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one
Description
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one (CAS 56949-40-7) is a synthetic chromen-4-one derivative with the molecular formula C₁₆H₁₃ClO₃ and a molecular weight of 288.73 g/mol. Key physicochemical properties include a melting point of 174–175°C (acetic acid recrystallization), boiling point of 460.9°C, and a calculated LogP value of 4.055, indicating moderate lipophilicity . The compound features a benzopyran-4-one core substituted with a chlorine atom at position 6, a 4-methoxyphenyl group at position 2, and a methyl group at position 6.
Properties
CAS No. |
88952-86-7 |
|---|---|
Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-10-7-17-13(8-14(10)18)15(19)9-16(21-17)11-3-5-12(20-2)6-4-11/h3-9H,1-2H3 |
InChI Key |
DZPHHBIZDFFXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-methoxybenzaldehyde and 6-chloro-7-methylchromen-4-one as key precursors. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a subject of interest in the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one are explored for their potential as drug candidates. Their ability to interact with various biological targets makes them promising leads in drug discovery.
Industry: The compound and its derivatives are also used in the development of materials with specific properties, such as fluorescence or photostability, which are valuable in industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of chromen-4-one derivatives allows for tailored biological and physicochemical properties. Below is a comparative analysis of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one with related compounds:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
*Estimated based on substituent contributions.
Key Insights from Comparison
Substituent Effects on Lipophilicity: The target compound’s LogP (4.055) is higher than derivatives with polar groups (e.g., 5-hydroxy in CAS 5689-38-3, LogP ~2.8) but lower than analogs with nonpolar substituents (e.g., 4-propyl in CAS 431915-91-2, LogP ~5.0). Methoxy groups balance hydrophobicity and hydrogen-bonding capacity .
Crystallinity and Molecular Packing :
- The 65.3° dihedral angle in 2-(4-chlorophenyl)-6-methoxychroman-4-one creates a twisted conformation, reducing π-π stacking but enabling C–H···O and C–H···π interactions for stable crystal lattices. This contrasts with the target compound’s planar 4-methoxyphenyl group, which may favor different packing modes .
Conversely, piperazine in CAS 431915-91-2 introduces basicity, improving solubility and enabling interactions with neurotransmitter receptors .
Synthetic Accessibility: Derivatives like the target compound are synthesized via Claisen-Schmidt condensations (e.g., ’s method using p-chlorobenzaldehyde and hydroxyacetophenone). Substituents at positions 2, 6, and 7 dictate reaction yields and purification challenges .
Biological Activity
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one, also known by its CAS number 88952-86-7, belongs to the benzopyran class of compounds. This class has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 286.710 g/mol. Its structure includes a chromone core, which is pivotal in determining its biological activity.
Research indicates that benzopyran derivatives exhibit their biological effects through several mechanisms:
- Antiproliferative Activity : Compounds within this class have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 5.2 to 22.2 µM against breast cancer cells (MDA-MB-231) while demonstrating minimal cytotoxicity towards normal cells (HEK-293) with IC50 values exceeding 100 µM .
- Induction of Apoptosis : At concentrations around 5 µM, this compound has been shown to induce apoptosis in cancer cells by activating apoptotic pathways .
- Inhibition of Inflammatory Mediators : The compound may also exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several cancer cell lines. Below is a summary of findings from various studies:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 - 22.2 | Antiproliferative |
| A431 (Skin) | Not specified | Induces apoptosis |
| A549 (Lung) | Not specified | Reduces inflammatory markers |
| HEK-293 (Normal) | >100 | Minimal cytotoxicity |
Structure-Activity Relationship (SAR)
The structure of benzopyran derivatives significantly influences their biological activity. Substitutions on the benzopyran core can enhance or diminish efficacy:
- Methoxy Substitution : The presence of methoxy groups at specific positions on the aromatic ring can modulate the compound's potency against cancer cells.
- Chlorine Atom : The chlorine substitution at the 6-position is crucial for maintaining the compound's bioactivity.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study focused on synthesizing benzopyran derivatives reported that compounds similar to 6-Chloro-2-(4-methoxyphenyl)-7-methyl demonstrated selective cytotoxicity against multiple cancer cell lines while sparing normal cells .
- Anti-inflammatory Research : Another research effort identified that derivatives could significantly reduce levels of inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases alongside cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
